4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperazine ring, and a pyrrolidine ring. Its molecular formula is C14H16FN5, and it has a molecular weight of 273.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition disrupts the production of pyrimidine, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
What sets 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluoropyrimidine moiety, in particular, is responsible for its potent biological activity .
Properties
Molecular Formula |
C17H22FN7 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C17H22FN7/c1-13-10-15(22-17(21-13)24-4-2-3-5-24)23-6-8-25(9-7-23)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3 |
InChI Key |
VSXACWOSGWHUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=C(C=N4)F |
Origin of Product |
United States |
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